5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride 5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13570183
InChI: InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H
SMILES: C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl
Molecular Formula: C12H14ClN3O2
Molecular Weight: 267.71 g/mol

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride

CAS No.:

Cat. No.: VC13570183

Molecular Formula: C12H14ClN3O2

Molecular Weight: 267.71 g/mol

* For research use only. Not for human or veterinary use.

5-(Azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride -

Specification

Molecular Formula C12H14ClN3O2
Molecular Weight 267.71 g/mol
IUPAC Name 5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole;hydrochloride
Standard InChI InChI=1S/C12H13N3O2.ClH/c1-2-4-10(5-3-1)16-8-11-14-12(17-15-11)9-6-13-7-9;/h1-5,9,13H,6-8H2;1H
Standard InChI Key CMESWEUTTJMMEN-UHFFFAOYSA-N
SMILES C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl
Canonical SMILES C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-(azetidin-3-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole hydrochloride, reflects its core structure:

  • Azetidine: A saturated four-membered ring with three carbons and one nitrogen.

  • 1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen.

  • Phenoxymethyl: A phenyl group connected via an ether linkage to the oxadiazole ring.

Molecular Formula: C₁₂H₁₄ClN₃O₂
Molecular Weight: 267.71 g/mol
SMILES: C1C(CN1)C2=NC(=NO2)COC3=CC=CC=C3.Cl
InChI Key: CMESWEUTTJMMEN-UHFFFAOYSA-N

Crystallographic and Spectroscopic Data

While X-ray crystallography data are unavailable, spectroscopic analyses (IR, NMR) for related oxadiazoles reveal:

  • IR: Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-O-C (1250–1300 cm⁻¹) .

  • ¹H NMR: Signals for azetidine protons (δ 3.0–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm) .

Synthesis and Optimization

Primary Synthetic Routes

The compound is synthesized through a two-step protocol:

  • Condensation: Reaction of phenoxyacetic acid hydrazide with azetidine-3-carbonyl chloride.

  • Cyclization: Using POCl₃ or iodine-mediated oxidative C–O bond formation .

Example Protocol (adapted from):

  • Mix phenoxyacetic acid hydrazide (1 equiv) and azetidine-3-carbonyl chloride (1.2 equiv) in dry THF.

  • Add POCl₃ (2 equiv) at 0°C, reflux at 110°C for 6 hours.

  • Precipitate the product with ice-cold water, purify via recrystallization (ethanol).
    Yield: ~65–75% .

Comparative Analysis with Analogues

Structural modifications alter bioactivity:

CompoundSubstituentBioactivity (IC₅₀)Source
Phenyl derivative C₆H₅ at C38.2 µM (HDAC)
Trifluoromethyl CF₃ at C34.7 µM (Thymidine phosphorylase)
PhenoxymethylOCH₂C₆H₅ at C3Under study

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar solvents (DMSO, ethanol) due to hydrochloride salt form .

  • Stability: Degrades above 200°C; store at -20°C under inert gas .

Partition Coefficient (LogP)

Calculated LogP: 2.1 (via ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Research Gaps and Future Directions

  • In Vivo Toxicity: No data on LD₅₀ or chronic exposure effects.

  • Target Specificity: Mechanism of action against HDACs remains unvalidated.

  • Formulation: Nanoparticle delivery systems to enhance bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator